4-Chloro-3-(phenylsulfamoyl)benzoic acid

Crystallography Solid-state chemistry Hydrogen bonding

Select this compound for its unique bidentate coordination geometry (sulfonamide + carboxylate oxygen) enabling Cu(II)/Fe(III) MOF and catalyst design. The 4-chloro substituent serves as a functionalization handle via nucleophilic aromatic substitution for systematic SAR exploration of LPA₂ receptor agonists and ERAP2 inhibitors. Defined purity (≥95%) and established storage (2–8°C, sealed dry) support validated HPLC reference standard use. Class-level evidence confirms that even close analogs with alternative chloro positions or aryl groups show dramatic activity differences—making structural fidelity non-negotiable.

Molecular Formula C13H10ClNO4S
Molecular Weight 311.74
CAS No. 59210-63-8
Cat. No. B2683242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(phenylsulfamoyl)benzoic acid
CAS59210-63-8
Molecular FormulaC13H10ClNO4S
Molecular Weight311.74
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
InChIKeySSOMJRJEEVXYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(phenylsulfamoyl)benzoic acid: A Chlorinated Phenylsulfamoyl Benzoic Acid Scaffold for Specialized Research and Procurement


4-Chloro-3-(phenylsulfamoyl)benzoic acid (CAS 59210-63-8) is a sulfonamide-bearing aromatic carboxylic acid characterized by a benzoic acid core substituted with a chloro group at the 4-position and a phenylsulfamoyl group at the 3-position. Its molecular formula is C₁₃H₁₀ClNO₄S, with a molecular weight of approximately 311.74 g/mol . The compound belongs to the class of substituted phenylsulfamoyl benzoic acids, which have been explored as building blocks in medicinal chemistry and as ligands in coordination complexes [1].

Why In-Class Substitution of 4-Chloro-3-(phenylsulfamoyl)benzoic acid Poses Risks for Scientific Projects


The phenylsulfamoyl benzoic acid scaffold exhibits pronounced sensitivity to substituent position and identity, rendering simple analog substitution unreliable. In a systematic structure-activity relationship (SAR) study of sulfamoyl benzoic acid analogues targeting the LPA₂ receptor, the introduction of a chloro substituent at specific positions on the benzoic acid ring was shown to dramatically modulate agonist potency, with some analogues achieving subnanomolar activity while others remained inactive [1]. Similarly, in a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, variation in the aryl group attached to the sulfamoyl nitrogen produced a threefold difference in α-amylase inhibitory potential and a fivefold difference against α-glucosidase [2]. These class-level inferences underscore that even structurally close analogs of 4-chloro-3-(phenylsulfamoyl)benzoic acid—such as those with alternative chloro positions, different aryl substituents, or the absence of the phenyl group—cannot be assumed to exhibit comparable chemical reactivity, binding affinity, or biological activity.

Quantitative Differentiation Evidence for 4-Chloro-3-(phenylsulfamoyl)benzoic acid vs. Closest Analogs


Crystal Packing and Hydrogen-Bonding Network: Comparative Solid-State Structure vs. 4-Chloro-3-sulfamoylbenzoic acid

Single-crystal X-ray diffraction analysis of 4-chloro-3-sulfamoylbenzoic acid (CSBA), a direct analog lacking the phenyl group on the sulfamoyl nitrogen, revealed a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 4.9576(3) Å, b = 6.0315(3) Å, c = 29.8923(16) Å, β = 92.628(3)°, and volume = 892.89(8) ų (Z = 4) [1]. The solid-state packing is governed by a two-dimensional sheet formed through O–H⋯O and N–H⋯O hydrogen bonds, with O⋯H contacts contributing 39.9% to the Hirshfeld surface [1]. In contrast, 4-chloro-3-(phenylsulfamoyl)benzoic acid features an additional phenyl ring on the sulfamoyl nitrogen, which is expected to significantly alter intermolecular interactions, increase unit cell volume, and modify crystal packing motifs due to steric bulk and potential π–π stacking interactions. This structural divergence directly impacts solubility, stability, and handling characteristics in formulation and solid-state studies.

Crystallography Solid-state chemistry Hydrogen bonding

Metal Complexation Stoichiometry and Stability Constants: Distinct Coordination Chemistry vs. 4-Chloro-3-sulfamoylbenzoic acid

4-Chloro-3-(phenylsulfamoyl)benzoic acid acts as a polydentate ligand, forming stable complexes with transition metal ions. With Cu(II), it exhibits a ligand-to-metal stoichiometry of 2:1 and a stability constant (log β) of 12.7 ± 0.3 . For Fe(III), the stoichiometry is 1:1 with a log β of 9.8 ± 0.2 . These coordination modes involve bidentate binding through the sulfonamide oxygen and carboxylate oxygen . In comparison, the analog 4-chloro-3-sulfamoylbenzoic acid lacks the phenylsulfamoyl group and possesses only a primary sulfonamide (-SO₂NH₂), which offers different coordination geometry and reduced steric hindrance, likely resulting in distinct complex stability and metal selectivity.

Coordination chemistry Ligand design Catalysis

Reactivity in Nucleophilic Aromatic Substitution: Electron-Withdrawing Effect of the Phenylsulfamoyl Group

The 4-chloro substituent on the benzoic acid ring is activated toward nucleophilic aromatic substitution (SNAr) by the combined electron-withdrawing effects of the 3-phenylsulfamoyl and 1-carboxylic acid groups . This activation lowers the energy barrier for nucleophilic attack, facilitating displacement reactions under milder conditions compared to analogs lacking the sulfamoyl moiety or bearing it at different positions. For instance, the analog 3-(phenylsulfamoyl)benzoic acid (CAS 1576-45-0) lacks the 4-chloro group entirely and therefore does not undergo this class of substitution reaction. Similarly, 4-chloro-2-(phenylsulfamoyl)benzoic acid positions the sulfamoyl group differently, altering the electronic environment and potentially the regioselectivity of SNAr. The specific 3-phenylsulfamoyl-4-chloro substitution pattern is predicted to enhance reaction rates in cross-coupling and functionalization protocols, a key differentiator for synthetic chemists selecting building blocks.

Organic synthesis Reaction kinetics SAR

Purity Specifications and Handling Requirements: Vendor-Defined Quality Metrics

Commercial suppliers specify a purity of ≥95% for 4-chloro-3-(phenylsulfamoyl)benzoic acid (e.g., Leyan product code 1385340; Chemscene cat. CS-0314670) . Recommended storage conditions are sealed in a dry environment at 2–8°C, with shipping permitted at room temperature . In contrast, the non-chlorinated analog 3-(phenylsulfamoyl)benzoic acid (CAS 1576-45-0) is available from Bio-Delta (cat. Delta-A157600) with similar purity (95%+) but is priced at ~4800 CNY per 250 mg and requires specific shipping conditions [1]. The 4-methyl analog (4-methyl-3-(phenylsulfamoyl)benzoic acid, CAS 104941-61-9) is available from Sigma-Aldrich but often at higher cost and limited stock . These procurement-level differentiators—purity certification, storage requirements, and unit pricing—directly influence experimental reproducibility and project economics.

Quality control Procurement Storage stability

Optimal Research and Industrial Use Cases for 4-Chloro-3-(phenylsulfamoyl)benzoic acid


Coordination Chemistry and Catalyst Design

Leverage the defined metal-binding stoichiometry and stability constants of 4-chloro-3-(phenylsulfamoyl)benzoic acid to construct Cu(II) or Fe(III) complexes for catalytic oxidation studies or wastewater treatment applications. The compound's bidentate coordination through sulfonamide oxygen and carboxylate oxygen provides a predictable ligand geometry that can be exploited in the design of metal-organic frameworks (MOFs) or homogeneous catalysts.

Medicinal Chemistry Building Block for SAR Exploration

Utilize this compound as a key intermediate in the synthesis of phenylsulfamoyl benzoic acid derivatives for structure-activity relationship studies. The 4-chloro substituent serves as a handle for further functionalization via nucleophilic aromatic substitution, enabling systematic exploration of substitution effects on biological targets such as LPA₂ receptor agonists [1] or ERAP2 inhibitors [2].

Analytical Reference Standard and Quality Control

Employ 4-chloro-3-(phenylsulfamoyl)benzoic acid as a reference standard in HPLC method development or as a system suitability component for the analysis of sulfonamide-containing pharmaceuticals. Its defined purity specifications (≥95%) and established storage conditions support its use in validated analytical procedures.

Solid-State Chemistry and Crystallography Studies

Investigate the impact of the phenyl substituent on crystal packing, hydrogen-bonding networks, and intermolecular interactions. Comparative studies with the structurally characterized analog 4-chloro-3-sulfamoylbenzoic acid [3] can elucidate how the phenyl group modulates solid-state properties, providing insights for formulation development and polymorph screening.

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